Dulcite-13C-1

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

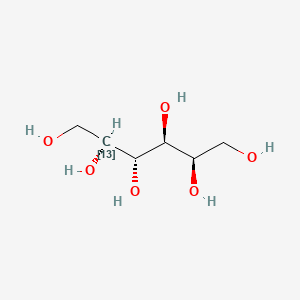

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C6H14O6 |

|---|---|

Molecular Weight |

183.16 g/mol |

IUPAC Name |

(2S,3R,4S,5R)-(213C)hexane-1,2,3,4,5,6-hexol |

InChI |

InChI=1S/C6H14O6/c7-1-3(9)5(11)6(12)4(10)2-8/h3-12H,1-2H2/t3-,4+,5+,6-/i3+1/m0/s1 |

InChI Key |

FBPFZTCFMRRESA-OFOQBJGLSA-N |

Isomeric SMILES |

C([C@H]([C@@H]([C@@H]([13C@H](CO)O)O)O)O)O |

Canonical SMILES |

C(C(C(C(C(CO)O)O)O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

Physical and chemical properties of Dulcite-13C-1

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dulcite-13C-1, also known as Galactitol-1-13C, is a stable isotope-labeled form of dulcitol. As a sugar alcohol derived from the reduction of galactose, it serves as a critical tool in metabolic research, particularly in the study of galactosemia.[1][2] This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its analysis, and visualizations of its metabolic context. The information presented is intended to support researchers and professionals in drug development and related scientific fields.

Introduction

This compound is a key biomarker for inherited metabolic disorders of galactose metabolism.[3] In individuals with galactosemia, the impaired metabolism of galactose leads to its conversion into galactitol (dulcitol) by aldose reductase.[4][5] The accumulation of galactitol in tissues is associated with serious pathological conditions, including cataracts, hepatomegaly, and neurological damage.[3][6] The use of a 13C labeled internal standard like this compound allows for precise quantification of galactitol levels in biological samples, which is crucial for the diagnosis and monitoring of galactosemia.[2]

Physical and Chemical Properties

The physical and chemical properties of this compound are expected to be nearly identical to those of its unlabeled counterpart, dulcitol. The single carbon-13 isotope substitution results in a negligible change in these macroscopic properties.

Data Presentation

| Property | Value | Reference |

| Synonyms | D-Dulcitol-1-13C, D-Galactitol-1-13C, Melampyrit-1-13C | [2] |

| Molecular Formula | C₅¹³CH₁₄O₆ | MedChemExpress |

| Molecular Weight | 183.16 g/mol | [2] |

| Appearance | White to off-white crystalline powder | [7] |

| Melting Point | 187°C to 191°C | [7][8] |

| Boiling Point | 275-280°C | [8][9] |

| Solubility | Water: 31.0 g/L (15°C) | [8] |

| Hot Water: Soluble | ||

| Ethanol: Slightly soluble | ||

| DMSO: Expected to be soluble | [10][11] | |

| Odor | Odorless | [9] |

| Storage | 2-8°C, Refrigerator | MedChemExpress |

Experimental Protocols

Quantification of Galactitol in Biological Samples using GC-MS

This protocol outlines a general procedure for the quantification of galactitol in urine, adapted from established methods for analyzing sugar alcohols.[12][13] this compound is used as an internal standard for accurate quantification.

3.1.1. Materials

-

Urine sample

-

This compound (internal standard)

-

Acetic anhydride

-

Pyridine

-

Ethyl acetate

-

Sodium chloride (NaCl)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Gas chromatograph-mass spectrometer (GC-MS)

3.1.2. Procedure

-

Sample Preparation: To 1 mL of urine, add a known amount of this compound solution.

-

Derivatization: Evaporate the sample to dryness under a stream of nitrogen. Add 100 µL of acetic anhydride and 100 µL of pyridine. Heat at 70°C for 30 minutes to form the hexaacetate derivative.

-

Extraction: After cooling, add 1 mL of water and 1 mL of ethyl acetate. Vortex and centrifuge. Collect the upper organic layer.

-

Washing: Wash the organic layer with 1 mL of 1M NaCl solution.

-

Drying: Dry the organic layer over anhydrous sodium sulfate.

-

Analysis: Inject an aliquot of the final extract into the GC-MS system.

3.1.3. GC-MS Parameters (Example)

-

Column: 30 m x 0.25 mm ID, 0.25 µm film thickness fused-silica capillary column.

-

Carrier Gas: Helium.

-

Injection Mode: Splitless.

-

Temperature Program: Initial temperature of 150°C, hold for 1 min, ramp to 280°C at 10°C/min, hold for 5 min.

-

MS Detection: Selected Ion Monitoring (SIM) mode. Monitor characteristic ions for galactitol hexaacetate and its 13C-labeled internal standard.

Analysis of Galactitol by High-Performance Liquid Chromatography (HPLC)

This protocol describes a method for the analysis of polyols like galactitol in biological samples, which can be adapted for use with this compound.[14]

3.2.1. Materials

-

Biological sample (e.g., lens tissue homogenate, red blood cell lysate)

-

This compound (for method development and as a standard)

-

Phenylisocyanate

-

Acetonitrile

-

Triethylamine

-

Mobile phase (e.g., acetonitrile/water gradient)

-

HPLC system with a UV detector

3.2.2. Procedure

-

Sample Preparation: Homogenize or lyse the biological sample. Precipitate proteins using a suitable method (e.g., addition of cold acetonitrile). Centrifuge and collect the supernatant.

-

Derivatization: Evaporate the supernatant to dryness. Add a solution of phenylisocyanate in acetonitrile/triethylamine. Heat to form the phenylisocyanate derivative.

-

Analysis: Inject the derivatized sample onto the HPLC system.

-

Detection: Monitor the effluent at 240 nm.

Mandatory Visualizations

Metabolic Pathway of Galactose to Galactitol

Caption: Conversion of galactose to galactitol catalyzed by aldose reductase.

Experimental Workflow for GC-MS Analysis

Caption: Workflow for the quantification of galactitol using GC-MS.

Logical Relationship in Galactosemia

Caption: Pathophysiological cascade in galactosemia.

Conclusion

This compound is an indispensable tool for the accurate diagnosis and monitoring of galactosemia. Its use as an internal standard in analytical methods like GC-MS and HPLC allows for precise quantification of the disease biomarker, galactitol. This guide provides essential technical information to aid researchers and clinicians in their work, from understanding the fundamental properties of the compound to implementing analytical protocols. The provided visualizations offer a clear understanding of the metabolic context and experimental workflows associated with this compound.

References

- 1. Galactose Metabolism - The Medical Biochemistry Page [themedicalbiochemistrypage.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Galactosemia: Biochemistry, Molecular Genetics, Newborn Screening, and Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Galactose Metabolism - USMLE Strike | 100% Best Guide [usmlestrike.com]

- 5. m.youtube.com [m.youtube.com]

- 6. Dulcitol = 99 608-66-2 [sigmaaldrich.com]

- 7. 117700250 [thermofisher.com]

- 8. Dulcitol | ibresco [ibresco.com]

- 9. Dulcitol | 608-66-2 [chemicalbook.com]

- 10. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Urinary galactitol quantitation by gas chromatography–mass spectrometry for the diagnosis of galactosemia - Clinical Laboratory int. [clinlabint.com]

- 13. researchgate.net [researchgate.net]

- 14. Determination of sorbitol and galactitol at the nanogram level in biological samples by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

Dulcite-13C-1 as a Biomarker for Galactosemia: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Galactosemia, a group of inherited metabolic disorders, disrupts the body's ability to metabolize galactose, leading to the accumulation of toxic byproducts. One such metabolite, galactitol (dulcitol), has emerged as a crucial biomarker for the diagnosis and monitoring of this condition. This technical guide provides a comprehensive overview of the role of galactitol in the pathophysiology of galactosemia and details the analytical methodologies for its quantification, with a special focus on the use of its stable isotope-labeled internal standard, Dulcite-13C-1. This document is intended to serve as a resource for researchers, scientists, and professionals in drug development, offering detailed experimental protocols and data to support the integration of galactitol monitoring into clinical and research settings.

Introduction: The Pathophysiology of Galactosemia and the Role of Galactitol

Galactosemia is primarily caused by deficiencies in the enzymes of the Leloir pathway, the main route for galactose metabolism.[1][2] The most common and severe form, classic galactosemia, results from a deficiency of galactose-1-phosphate uridylyltransferase (GALT).[3] When the Leloir pathway is impaired, galactose accumulates and is shunted into alternative metabolic routes.[4] One such critical alternative is the polyol pathway, where aldose reductase reduces galactose to galactitol.[5][6]

Unlike other intermediates, galactitol cannot be further metabolized and readily diffuses out of cells.[7] Its accumulation in various tissues, including the lens of the eye, peripheral nerves, and brain, leads to osmotic stress and cellular damage, contributing to the long-term complications of galactosemia such as cataracts, neurological impairments, and ovarian dysfunction.[5][8][9] Consequently, the quantification of galactitol in biological fluids serves as a direct indicator of this pathogenic pathway's activity and the overall galactose burden on the body.

dot

Quantitative Data on Galactitol Levels

The concentration of galactitol is significantly elevated in individuals with galactosemia compared to healthy controls. These levels can vary based on the type of galactosemia, dietary compliance, and age. The following tables summarize representative quantitative data from published studies.

Table 1: Urinary Galactitol Levels

| Population | Age Group | Galactitol Concentration (mmol/mol creatinine) | Reference(s) |

| Untreated Classic Galactosemia | Newborns/Infants | 8000 - 69,000 | [10] |

| Treated Classic Galactosemia | Infants (< 1 year) | 397 - 743 | [11] |

| Treated Classic Galactosemia | Children (> 6 years) | 125 - 274 | [11] |

| Healthy Controls | Infants (< 1 year) | 8 - 107 | [11] |

| Healthy Controls | Children (> 6 years) | 2 - 5 | [11] |

| Healthy Controls | General | 3 - 81 | [10] |

Table 2: Plasma Galactitol Levels

| Population | Galactitol Concentration (µmol/L) | Reference(s) |

| Untreated Classic Galactosemia | 120 - 500 | [10] |

| Treated Classic Galactosemia | 4.7 - 20 | [10] |

| Treated Classic Galactosemia (Q188R mutation) | 11.63 ± 0.46 | [12] |

| Treated Classic Galactosemia (other mutations) | 10.85 ± 1.38 | [12] |

| Healthy Controls | 0.08 - 0.86 | [10] |

| Healthy Controls | Undetectable | [12] |

Table 3: Red Blood Cell (RBC) Galactitol Levels

| Population | Galactitol Concentration (µM) | Reference(s) |

| Treated Galactosemia | 0.15 - 18 | [2] |

| Healthy Controls | 0.01 - 2 | [2] |

Experimental Protocols for Galactitol Quantification

The accurate and precise quantification of galactitol in biological matrices is paramount for its use as a biomarker. Isotope dilution mass spectrometry, using a stable isotope-labeled internal standard such as this compound, is the gold standard for this purpose. Below are detailed protocols for Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Synthesis of this compound

While commercially available from suppliers such as Cambridge Isotope Laboratories and Omicron Biochemicals, Inc., this compound can also be synthesized. A common method involves the reduction of ¹³C-labeled galactose. For example, D-Galactose-1-¹³C can be synthesized from nitromethane-¹³C.[13] The resulting labeled galactose can then be reduced to galactitol.

Protocol for the Reduction of D-[1-¹³C]Galactose to D-[1-¹³C]Galactitol (this compound):

-

Dissolution: Dissolve D-[1-¹³C]galactose in water.

-

Reduction: Add sodium borohydride (NaBH₄) to the solution in a dropwise manner while stirring and maintaining the reaction at a controlled temperature (e.g., 0-4°C). The molar ratio of NaBH₄ to galactose should be optimized, but a slight excess is typically used.

-

Quenching: After the reaction is complete (monitored by a suitable method like thin-layer chromatography), cautiously add acetic acid to neutralize the excess NaBH₄ and decompose the borate complexes.

-

Borate Removal: Repeatedly evaporate the solution to dryness with methanol to remove borate as volatile methyl borate.

-

Purification: The resulting D-[1-¹³C]galactitol can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

-

Characterization: Confirm the identity and isotopic enrichment of the final product using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry.

Sample Preparation

3.2.1. Urine:

-

Collect a random urine specimen. No preservative is required.

-

Centrifuge the urine sample to remove any particulate matter.

-

Store the supernatant at -20°C or lower until analysis.

3.2.2. Plasma:

-

Collect whole blood in a tube containing an anticoagulant (e.g., EDTA or heparin).

-

Place the tube on ice immediately after collection.[6]

-

Centrifuge the blood sample at a low speed (e.g., 1,500 x g) for 10-15 minutes at 4°C to separate the plasma.[6]

-

Carefully aspirate the plasma (supernatant) and transfer it to a clean tube.

-

Store the plasma at -80°C until analysis.

3.2.3. Red Blood Cells (RBCs):

-

After separating the plasma, the remaining packed red blood cells can be used for galactitol analysis.

-

Wash the RBC pellet with an isotonic saline solution (e.g., 0.9% NaCl) and centrifuge. Repeat this washing step two to three times to remove any remaining plasma and buffy coat.

-

After the final wash, aspirate the saline and store the packed RBCs at -80°C.

-

For analysis, lyse the RBCs by adding a volume of cold water or a suitable lysis buffer, followed by vortexing or sonication.[8]

GC-MS Analysis of Galactitol

GC-MS is a robust and sensitive method for galactitol quantification. As galactitol is non-volatile, a derivatization step is required to convert it into a volatile compound. Trimethylsilyl (TMS) and acetate derivatives are commonly used.[14]

dot

Protocol for TMS Derivatization and GC-MS Analysis of Urinary Galactitol:

-

Sample Preparation: To a specific volume of urine (e.g., 100 µL), add a known amount of this compound internal standard.

-

Drying: Evaporate the sample to dryness under a stream of nitrogen.

-

Derivatization:

-

Add 100 µL of pyridine and 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) to the dried residue.

-

Cap the vial tightly and heat at 70°C for 30 minutes.[15]

-

-

GC-MS Analysis:

-

Injection: Inject 1 µL of the derivatized sample into the GC-MS system.

-

GC Column: Use a suitable capillary column, such as a DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness).

-

Oven Temperature Program:

-

Initial temperature: 80°C, hold for 2 minutes.

-

Ramp 1: Increase to 190°C at 5°C/minute.

-

Ramp 2: Increase to 252°C at 2°C/minute.

-

Ramp 3: Increase to 300°C at 25°C/minute, hold for 5 minutes.[16]

-

-

MS Detection: Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode.

-

Ions for Galactitol-TMS derivative: Monitor characteristic ions, for example, m/z 147, 217, 307, and 319.

-

Ions for this compound-TMS derivative: Monitor the corresponding isotopologue ions (e.g., m/z 148, 218, etc., depending on the labeling pattern of the internal standard).

-

-

-

Quantification: Calculate the concentration of galactitol by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of galactitol and a fixed amount of the internal standard.

LC-MS/MS Analysis of Galactitol

LC-MS/MS offers high sensitivity and specificity for the direct analysis of galactitol without the need for derivatization. Hydrophilic Interaction Liquid Chromatography (HILIC) is particularly well-suited for retaining and separating polar compounds like galactitol.

Protocol for LC-MS/MS Analysis of Galactitol in Plasma:

-

Sample Preparation:

-

To a specific volume of plasma (e.g., 50 µL), add a known amount of this compound internal standard.

-

Precipitate proteins by adding a threefold volume of cold acetonitrile.

-

Vortex and centrifuge at high speed (e.g., 13,000 x g) for 10 minutes.

-

Transfer the supernatant to a clean vial for analysis.

-

-

LC-MS/MS Analysis:

-

LC System: An ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A HILIC column (e.g., an amide-based column).

-

Mobile Phase:

-

Mobile Phase A: Water with a suitable modifier (e.g., 0.1% formic acid or 10 mM ammonium formate).

-

Mobile Phase B: Acetonitrile with the same modifier.

-

-

Gradient: A gradient elution starting with a high percentage of Mobile Phase B (e.g., 95%) and gradually increasing the proportion of Mobile Phase A.

-

MS/MS System: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode with electrospray ionization (ESI) in negative mode.

-

MRM Transitions:

-

Galactitol: Monitor a specific precursor-to-product ion transition (e.g., m/z 181.1 -> 89.1).

-

This compound: Monitor the corresponding transition for the labeled internal standard (e.g., m/z 182.1 -> 90.1).

-

Note: The exact m/z values may vary depending on the specific adducts formed and the labeling pattern of the internal standard. These transitions should be optimized for the specific instrument used.

-

-

MS Parameters: Optimize cone voltage and collision energy for each transition to achieve maximum sensitivity.

-

-

Quantification: Similar to the GC-MS method, quantify galactitol based on the peak area ratio of the analyte to the internal standard against a calibration curve.

Conclusion

The quantification of galactitol using stable isotope dilution mass spectrometry with this compound as an internal standard provides a highly accurate and reliable method for assessing the metabolic status of patients with galactosemia. This biomarker is a direct reflection of the flux through the pathogenic polyol pathway and is a valuable tool for both initial diagnosis and long-term monitoring of dietary therapy and novel therapeutic interventions. The detailed protocols provided in this guide offer a foundation for the implementation of galactitol analysis in research and clinical laboratories, ultimately contributing to improved management and outcomes for individuals with galactosemia.

References

- 1. Urinary galactitol and galactonate quantified by isotope-dilution gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ejhm.journals.ekb.eg [ejhm.journals.ekb.eg]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis and Characterization of <EM>D</EM>-Galactose-1-<sup>13</sup>C [tws.xml-journal.net]

- 5. Quantitative assessment of whole body galactose metabolism in galactosemic patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Recommendations and Best Practices for Standardizing the Pre-Analytical Processing of Blood and Urine Samples in Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Applied Therapeutics Announces Full Data and Scientific Presentations from the Pivotal Phase 2 ACTION-Galactosemia Trial | Applied Therapeutics [ir.appliedtherapeutics.com]

- 8. m.youtube.com [m.youtube.com]

- 9. researchgate.net [researchgate.net]

- 10. Galactitol in galactosemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Synthesis and characterization of D-Galactose-1-13C [inis.iaea.org]

- 14. Urinary galactitol quantitation by gas chromatography–mass spectrometry for the diagnosis of galactosemia - Clinical Laboratory int. [clinlabint.com]

- 15. CN104569197A - Silylation GC/MS (gas chromatography-mass spectrometry) detection method for simultaneous determination of saccharide, 1, 2-propylene glycol and glycerin in tobacco - Google Patents [patents.google.com]

- 16. A Modified GC-MS Analytical Procedure for Separation and Detection of Multiple Classes of Carbohydrates - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Stable Isotope Labeling with 13C Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope labeling with carbon-13 (¹³C) has become an indispensable tool in modern biological and pharmaceutical research. Unlike radioactive isotopes, stable isotopes like ¹³C are non-radioactive, making them safe for handling and ideal for in vivo studies in humans.[1] By replacing the naturally abundant ¹²C with the heavier ¹³C isotope in specific molecules, researchers can trace the metabolic fate of these compounds through complex biological systems with high precision. This guide provides a comprehensive overview of the principles, experimental protocols, and data analysis techniques associated with ¹³C stable isotope labeling, with a focus on its applications in metabolic research, proteomics, and drug development.

The core principle of ¹³C labeling lies in the ability to introduce a mass shift in molecules of interest. This mass difference, readily detectable by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, allows for the differentiation of labeled and unlabeled species.[2] This capability enables the elucidation of metabolic pathways, the quantification of metabolic fluxes, and the measurement of protein turnover rates, providing invaluable insights into cellular physiology in both healthy and diseased states.

Core Applications of ¹³C Stable Isotope Labeling

The versatility of ¹³C-labeled compounds has led to their widespread adoption in several key research areas:

-

Metabolic Flux Analysis (MFA): ¹³C-MFA is a powerful technique used to quantify the rates (fluxes) of metabolic reactions within a cell.[3][4][5] By providing cells with a ¹³C-labeled substrate, such as glucose or glutamine, researchers can track the incorporation of ¹³C into downstream metabolites. The resulting labeling patterns are then analyzed using computational models to estimate the intracellular metabolic fluxes.[6] This approach has been instrumental in understanding the metabolic reprogramming that occurs in diseases like cancer.[7]

-

Quantitative Proteomics (SILAC): Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a widely used method for the quantitative analysis of proteins.[8] In SILAC, cells are cultured in media containing either normal ("light") or ¹³C-labeled ("heavy") essential amino acids (e.g., lysine and arginine).[9] As cells grow and synthesize proteins, they incorporate these amino acids. By mixing protein lysates from "light" and "heavy" labeled cell populations, the relative abundance of thousands of proteins can be accurately quantified in a single mass spectrometry experiment.[10] Dynamic SILAC, or pulsed SILAC (pSILAC), further allows for the measurement of protein synthesis and degradation rates.[11]

-

Drug Development: ¹³C-labeled compounds are crucial in various stages of drug development. They are used in absorption, distribution, metabolism, and excretion (ADME) studies to trace the metabolic fate of drug candidates.[12][13] This information is vital for understanding a drug's pharmacokinetic and pharmacodynamic properties, identifying potential metabolites, and assessing its safety and efficacy.

Experimental Protocols

Protocol 1: ¹³C Metabolic Flux Analysis (¹³C-MFA) in Mammalian Cells

This protocol outlines a general procedure for conducting a ¹³C-MFA experiment in cultured mammalian cells using ¹³C-glucose as a tracer.

1. Cell Culture and Labeling:

- Culture mammalian cells in standard growth medium to the desired confluence.

- For the labeling experiment, replace the standard medium with a medium containing a ¹³C-labeled glucose tracer (e.g., [U-¹³C₆]glucose). The unlabeled glucose should be completely replaced.

- Incubate the cells for a sufficient period to achieve isotopic steady state. This duration depends on the cell type and the pathways being investigated, but typically ranges from several hours to 24 hours.[14]

2. Metabolite Extraction:

- Rapidly quench metabolism to prevent further enzymatic activity. This is typically achieved by aspirating the medium and washing the cells with ice-cold phosphate-buffered saline (PBS).

- Immediately add a cold extraction solvent, such as 80% methanol, to the cells.

- Scrape the cells and transfer the cell lysate to a microcentrifuge tube.

- Vortex the mixture thoroughly and centrifuge at high speed to pellet cell debris.

- Collect the supernatant containing the extracted metabolites.

3. Sample Analysis by Mass Spectrometry:

- Dry the metabolite extract, typically under a stream of nitrogen or using a vacuum concentrator.

- Derivatize the metabolites if necessary to improve their volatility and chromatographic separation for gas chromatography-mass spectrometry (GC-MS) analysis.

- Reconstitute the sample in a suitable solvent and analyze using GC-MS or liquid chromatography-mass spectrometry (LC-MS). The mass spectrometer will detect the mass isotopomer distributions (MIDs) of the metabolites, which reflect the incorporation of ¹³C.

4. Data Analysis and Flux Calculation:

- Correct the raw mass spectrometry data for the natural abundance of ¹³C.

- Use a metabolic network model that describes the biochemical reactions of the cell.

- Employ specialized software (e.g., INCA, Metran) to fit the measured MIDs to the metabolic model and estimate the intracellular fluxes.[7]

- Perform a goodness-of-fit analysis to ensure the model accurately represents the experimental data.

Quality Control and Troubleshooting:

-

Isotopic Steady State: Verify that the cells have reached isotopic steady state by performing a time-course experiment and ensuring that the labeling patterns of key metabolites do not change significantly at later time points.

-

Metabolite Quenching: Inefficient quenching can lead to inaccurate metabolite measurements. Ensure rapid and complete inactivation of enzymes.

-

Data Normalization: Normalize the data to cell number or total protein content to account for variations between samples.

Protocol 2: Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)

This protocol describes a standard SILAC experiment for quantitative proteomics.

1. Cell Culture and Labeling (Adaptation Phase):

- Culture two populations of cells in parallel.

- Grow one population in "light" SILAC medium, which contains natural abundance lysine and arginine.

- Grow the second population in "heavy" SILAC medium, containing ¹³C-labeled lysine (e.g., L-Lysine-¹³C₆) and arginine (e.g., L-Arginine-¹³C₆).

- Culture the cells for at least five to six cell doublings to ensure complete incorporation (>97%) of the labeled amino acids into the proteome.[11]

2. Experimental Phase:

- Once complete labeling is confirmed (can be checked by a preliminary MS analysis), apply the experimental treatment to one of the cell populations (e.g., drug treatment to the "heavy" labeled cells, while the "light" cells serve as a control).

3. Sample Preparation:

- Harvest both cell populations and determine the cell count for each.

- Mix the "light" and "heavy" cell populations at a 1:1 ratio based on cell number.

- Lyse the mixed cell pellet using a suitable lysis buffer containing protease inhibitors.

- Quantify the total protein concentration of the lysate.

4. Protein Digestion and Mass Spectrometry Analysis:

- Separate the proteins by SDS-PAGE.

- Excise the entire protein lane and perform in-gel digestion with trypsin. Trypsin cleaves proteins C-terminal to lysine and arginine residues, ensuring that most resulting peptides will contain a SILAC label.

- Extract the peptides from the gel and analyze them by LC-MS/MS.

5. Data Analysis:

- Use specialized proteomics software (e.g., MaxQuant) to identify peptides and proteins and to quantify the intensity ratios of "heavy" to "light" peptide pairs.

- The H/L ratio for each protein reflects its relative abundance between the two experimental conditions.

Quality Control and Troubleshooting:

-

Complete Labeling: Incomplete labeling is a common issue. Verify complete incorporation before starting the experiment. If cells are not dividing, consider alternative labeling strategies.[11]

-

Accurate Mixing: Inaccurate mixing of the "light" and "heavy" samples will lead to systematic errors in quantification. Ensure precise cell counting or protein quantification before mixing.

-

Arginine-to-Proline Conversion: In some cell lines, arginine can be converted to proline. This can be addressed by adding unlabeled proline to the medium or by using software that can account for this conversion.

Data Presentation

Quantitative data from ¹³C labeling experiments should be presented in a clear and structured format to facilitate comparison and interpretation.

Table 1: Example of ¹³C Metabolic Flux Analysis Data - Central Carbon Metabolism in Cancer Cells vs. Normal Cells

| Metabolic Flux (relative to Glucose Uptake) | Normal Cells | Cancer Cells | Fold Change |

| Glycolysis (Glucose -> Pyruvate) | 1.0 | 1.8 | 1.8 |

| Pentose Phosphate Pathway (Oxidative) | 0.15 | 0.35 | 2.3 |

| TCA Cycle (Pyruvate -> Acetyl-CoA) | 0.8 | 0.5 | 0.6 |

| Anaplerotic Carboxylation (Pyruvate -> OAA) | 0.1 | 0.4 | 4.0 |

| Glutamine Uptake | 0.2 | 0.9 | 4.5 |

Data are hypothetical and for illustrative purposes, but reflect typical metabolic shifts observed in cancer cells, such as increased glycolysis (Warburg effect) and glutamine dependence.[7][14][15][16]

Table 2: Example of SILAC Data - Protein Half-life in Human Fibroblasts

| Protein | Gene Name | Half-life (hours) | Functional Category |

| Histone H3.1 | HIST1H3A | 150.5 | Chromatin Organization |

| Actin, cytoplasmic 1 | ACTB | 72.3 | Cytoskeleton |

| Pyruvate kinase | PKM | 45.8 | Glycolysis |

| Cyclin-dependent kinase 1 | CDK1 | 10.2 | Cell Cycle |

| Ornithine decarboxylase | ODC1 | 1.5 | Polyamine Biosynthesis |

This table presents a selection of proteins with varying half-lives, illustrating the dynamic nature of the proteome. Data adapted from studies on protein turnover.[2][11][17][18]

Mandatory Visualizations

Metabolic Pathways

The following diagrams, generated using the Graphviz DOT language, illustrate key metabolic pathways commonly investigated with ¹³C tracers.

References

- 1. 13C-labeled glucose for 13C-MFA - Creative Proteomics MFA [creative-proteomics.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. tools.thermofisher.com [tools.thermofisher.com]

- 4. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]

- 5. High-resolution 13C metabolic flux analysis | Springer Nature Experiments [experiments.springernature.com]

- 6. Publishing 13C metabolic flux analysis studies: A review and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A guide to 13C metabolic flux analysis for the cancer biologist - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Optimized protocol for stable isotope tracing and steady-state metabolomics in mouse HER2+ breast cancer brain metastasis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Validation-based model selection for 13C metabolic flux analysis with uncertain measurement errors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. SILAC: Principles, Workflow & Applications in Proteomics - Creative Proteomics Blog [creative-proteomics.com]

- 11. Modeling SILAC Data to Assess Protein Turnover in a Cellular Model of Diabetic Nephropathy - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. d-nb.info [d-nb.info]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Feasibility of Protein Turnover Studies in Prototroph Saccharomyces cerevisiae Strains - PMC [pmc.ncbi.nlm.nih.gov]

- 18. liverpool.ac.uk [liverpool.ac.uk]

The Role of Isotopic Tracers in Elucidating Galactose Metabolism: A Technical Guide on ¹³C-Galactose and the Significance of ¹³C-Dulcitol in Metabolic Flux Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the use of stable isotope-labeled tracers, specifically ¹³C-galactose, in metabolic flux analysis (MFA). While direct tracing with "Dulcitol-¹³C-1" is not a standard practice, this document will focus on the critical role of ¹³C-galactose in elucidating the metabolic fate of galactose, with a particular emphasis on the formation and significance of its downstream metabolite, ¹³C-dulcitol (also known as ¹³C-galactitol). This guide will detail the underlying metabolic pathways, experimental methodologies, data interpretation, and the application of this approach in understanding diseases such as galactosemia.

Introduction to ¹³C Metabolic Flux Analysis (¹³C-MFA)

¹³C-MFA is a powerful technique used to quantify the rates (fluxes) of intracellular metabolic pathways. By introducing a substrate labeled with a stable isotope of carbon (¹³C), researchers can trace the path of carbon atoms through the metabolic network. The distribution of ¹³C in downstream metabolites is measured using analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). This information, combined with a stoichiometric model of cellular metabolism, allows for the calculation of metabolic fluxes, providing a detailed snapshot of cellular physiology.

The choice of isotopic tracer is crucial and depends on the specific metabolic pathways being investigated. While tracers like ¹³C-glucose and ¹³C-glutamine are commonly used to probe central carbon metabolism, other labeled substrates, such as ¹³C-galactose, are employed to investigate specific pathways, such as the Leloir and polyol pathways of galactose metabolism.

Galactose Metabolism and the Significance of Dulcitol

Galactose, a monosaccharide derived from the digestion of lactose, is primarily metabolized through the Leloir pathway, where it is converted to glucose-1-phosphate and enters glycolysis. However, an alternative route, the polyol pathway, becomes significant under conditions of high galactose concentration, such as in the genetic disorder galactosemia.

In the polyol pathway, aldose reductase reduces galactose to galactitol (dulcitol). Unlike sorbitol, which is formed from glucose in the same pathway, galactitol is a poor substrate for the subsequent enzyme, sorbitol dehydrogenase. This leads to the intracellular accumulation of galactitol, which can cause osmotic stress and cellular damage, contributing to the pathology of galactosemia, including the formation of cataracts. Therefore, tracing the flux of galactose to galactitol is of significant clinical and research interest.

Signaling and Metabolic Pathways

The core pathways involved in galactose metabolism are depicted below. The use of ¹³C-galactose allows for the quantification of carbon flow through both the Leloir and polyol pathways.

Experimental Design and Protocols

A typical ¹³C-MFA experiment involving ¹³C-galactose as a tracer follows a standardized workflow. The specifics of the protocol will vary depending on the biological system (e.g., cell culture, animal model) and the analytical platform.

General Experimental Workflow

The overall process from experimental setup to data analysis is outlined in the following diagram.

Detailed Experimental Protocols

Protocol 1: Cell Culture Labeling with ¹³C-Galactose

-

Cell Seeding: Plate cells at a density that will ensure they are in the exponential growth phase at the time of harvest.

-

Media Preparation: Prepare culture medium containing the desired concentration of uniformly labeled ¹³C-galactose (e.g., [U-¹³C₆]galactose). The standard galactose concentration may need to be replaced entirely with the labeled substrate.

-

Isotopic Labeling: Replace the standard medium with the ¹³C-galactose-containing medium and incubate for a predetermined time to allow for isotopic steady-state to be reached. This duration needs to be optimized for the specific cell line and pathways of interest.

-

Metabolic Quenching: Rapidly quench metabolic activity to prevent further enzymatic reactions. This is typically achieved by aspirating the medium and washing the cells with ice-cold saline, followed by the addition of a cold quenching solution (e.g., 60% methanol at -20°C).

-

Metabolite Extraction: Scrape the cells in the quenching solution and transfer to a collection tube. Perform a series of extraction steps, often involving a combination of methanol, water, and chloroform, to separate polar and non-polar metabolites.

-

Sample Preparation for Analysis: Dry the polar metabolite extracts under a stream of nitrogen or using a vacuum concentrator. The dried samples can then be derivatized if required for GC-MS analysis or reconstituted in a suitable buffer for NMR analysis.

Protocol 2: Analysis of ¹³C-Labeled Metabolites by GC-MS

-

Derivatization: Derivatize the dried metabolite extracts to increase their volatility for gas chromatography. A common method is methoximation followed by silylation.

-

GC-MS Analysis: Inject the derivatized sample into a GC-MS system. The gas chromatograph separates the individual metabolites, which are then ionized and fragmented in the mass spectrometer.

-

Data Acquisition: Acquire mass spectra for each eluting metabolite. The mass-to-charge ratio (m/z) of the fragments will indicate the incorporation of ¹³C atoms.

-

Data Analysis: Integrate the peak areas for the different mass isotopologues of each metabolite to determine the fractional labeling and isotopologue distribution.

Protocol 3: Analysis of ¹³C-Labeled Metabolites by NMR Spectroscopy

-

Sample Preparation: Reconstitute the dried metabolite extracts in a deuterated buffer (e.g., phosphate buffer in D₂O) containing a known concentration of an internal standard (e.g., DSS).

-

NMR Data Acquisition: Acquire one-dimensional (1D) and/or two-dimensional (2D) NMR spectra. ¹³C-edited spectra can be particularly useful for identifying and quantifying ¹³C-labeled metabolites.

-

Data Analysis: Process the NMR spectra to identify and quantify the signals corresponding to the ¹³C-labeled metabolites. The splitting patterns and chemical shifts of the signals provide information about the position and extent of ¹³C labeling.

Quantitative Data Presentation

The application of ¹³C-galactose as a tracer allows for the quantification of its conversion to various metabolites. The following tables summarize representative data from studies investigating galactose metabolism.

Table 1: Red Blood Cell (RBC) Concentrations of Galactitol and Galactonate in Galactosemia Patients and Healthy Controls

| Metabolite | Galactosemia Patients (µM) | Healthy Controls (µM) |

| Galactitol | 5.98 ± 1.2 | 0.73 ± 0.31 |

| Galactonate | 4.16 ± 1.32 | 1.94 ± 0.96 |

Data adapted from a study on patients with GALT deficiency galactosemia. Values are presented as mean ± standard deviation.[1]

Table 2: Urinary Excretion of Galactitol and Galactonate in Different Age Groups

| Age Group | Metabolite | Normal Subjects (mmol/mol Cr) | Galactosemia Patients (mmol/mol Cr) |

| < 1 year | Galactitol | 8 - 107 | 397 - 743 |

| Galactonate | Not detectable - 231 | 92 - 132 | |

| > 6 years | Galactitol | 2 - 5 | 125 - 274 |

| Galactonate | Not detectable - 25 | 17 - 46 |

Data represents the range of values observed in urine samples. Cr = creatinine.[2]

Table 3: Distribution of ¹³C-Labeled Metabolites in Tissues of GALT-Deficient Mice after ¹³C-Galactose Administration

| Tissue | ¹³C-Galactose | ¹³C-Galactose-1-Phosphate | ¹³C-Galactitol | ¹³C-Galactonate |

| Liver | Highest | Highest | Not detected | High |

| Kidney | High | Moderate | High | Moderate |

| Heart | Moderate | Low | High | Low |

| Muscle | Lowest | Lowest | Low | Low |

This table provides a qualitative summary of the relative distribution of ¹³C-labeled metabolites 4 hours after administration of ¹³C-galactose.[3]

Applications in Drug Development and Disease Research

The use of ¹³C-galactose as a tracer in MFA has significant applications in both basic research and drug development.

-

Understanding Disease Pathophysiology: This approach is instrumental in studying the metabolic dysregulation in galactosemia. By quantifying the flux through the polyol pathway, researchers can better understand the mechanisms of galactitol-induced toxicity and identify potential therapeutic targets.

-

Development of Aldose Reductase Inhibitors: Aldose reductase is a key enzyme in the polyol pathway and a target for drugs aimed at preventing diabetic complications and treating galactosemia. ¹³C-MFA with ¹³C-galactose can be used to assess the in vivo efficacy of aldose reductase inhibitors by measuring the reduction in ¹³C-galactitol formation.

-

High-Throughput Screening: The methodologies described can be adapted for higher throughput screening of compounds that modulate galactose metabolism.

Conclusion

While "Dulcitol-¹³C-1" is not a conventional tracer, the study of ¹³C-dulcitol formation from ¹³C-galactose is a cornerstone of metabolic research into galactose metabolism and its associated disorders. This technical guide has provided a comprehensive overview of the principles, experimental protocols, and applications of using ¹³C-galactose in metabolic flux analysis. The ability to quantitatively trace the fate of galactose and measure the flux towards dulcitol provides invaluable insights for researchers, scientists, and drug development professionals working to understand and treat metabolic diseases.

References

- 1. Galactitol and galactonate in red blood cells of galactosemic patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Urinary galactitol and galactonate quantified by isotope-dilution gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Metabolic fate of administered [13C]galactose in tissues of galactose-1-phosphate uridyl transferase deficient mice determined by nuclear magnetic resonance - PubMed [pubmed.ncbi.nlm.nih.gov]

Unlocking Cellular Secrets: A Technical Guide to the Novel Applications of 13C Labeled Sugar Alcohols

For Researchers, Scientists, and Drug Development Professionals

The advent of stable isotope labeling has revolutionized our understanding of metabolic pathways in health and disease. Among the various tracers, 13C labeled sugar alcohols are emerging as powerful tools to investigate a wide range of biological processes, from gut microbiome activity to the intricacies of the blood-brain barrier. This technical guide provides an in-depth exploration of the novel applications of 13C labeled sugar alcohols, offering detailed experimental protocols, quantitative data, and visualizations of key metabolic pathways and workflows.

Metabolic Tracing and Flux Analysis

13C labeled sugar alcohols serve as excellent tracers for elucidating the dynamics of metabolic pathways. By tracking the incorporation of 13C atoms into downstream metabolites, researchers can quantify flux through specific pathways, identify metabolic bottlenecks, and understand how metabolism is altered in various physiological and pathological states.

Probing the Pentose Phosphate Pathway

The Pentose Phosphate Pathway (PPP) is a crucial metabolic route for the production of NADPH and precursors for nucleotide biosynthesis. While 13C-labeled glucose is commonly used to study the PPP, 13C labeled sugar alcohols like xylitol and erythritol, which are themselves intermediates or closely related to intermediates of the pathway, offer a more direct means of investigating its activity.[1][2][3] For instance, administering [U-13C5]xylitol can provide a clearer picture of the non-oxidative phase of the PPP.

Investigating Gut Microbiome Metabolism

The gut microbiome plays a pivotal role in human health, and understanding its metabolic activity is a key area of research. 13C labeled sugar alcohols can be used to trace the metabolic fate of these compounds when consumed, revealing which microbial species are responsible for their fermentation and what metabolic byproducts are produced.[4][5][6] This information is critical for understanding the impact of dietary components on gut health and for the development of prebiotics and other microbiome-targeted therapies. A study on the effect of xylitol on gut microbiota in mice showed that xylitol consumption led to significant changes in the gut microbial composition, including a decrease in the abundance of the Bacteroidetes phylum and an increase in the Firmicutes phylum.[4][5]

Novel Applications in Disease Research and Drug Development

Beyond fundamental metabolic research, 13C labeled sugar alcohols are finding new applications in the study of diseases and the development of therapeutics.

Assessing Intestinal and Blood-Brain Barrier Permeability

The integrity of biological barriers, such as the intestinal lining and the blood-brain barrier (BBB), is crucial for maintaining homeostasis. 13C-labeled mannitol has emerged as a superior, non-radioactive tracer for assessing intestinal permeability, as it exhibits significantly lower baseline levels in urine compared to its unlabeled counterpart.[7] This allows for a more accurate diagnosis of conditions associated with a "leaky gut."

Furthermore, 13C-labeled mannitol, in conjunction with 13C-labeled sucrose, is being used to quantify the permeability of the blood-brain barrier.[8][9][10] This has significant implications for understanding neurological diseases and for developing strategies to deliver drugs to the brain. A novel LC-MS/MS method has been developed for the simultaneous quantification of [13C6]mannitol and [13C12]sucrose to assess BBB integrity in vitro and in vivo.[8]

Studying Cancer Metabolism

Altered metabolism is a hallmark of cancer. 13C labeled sugar alcohols, such as sorbitol, can be used to probe the metabolic reprogramming that occurs in cancer cells. For example, glioblastoma cells have been shown to produce and release high levels of sorbitol, particularly under high glucose conditions.[11] The use of [U-13C6]sorbitol can help to trace the fate of this sugar alcohol within cancer cells and identify potential therapeutic targets within the polyol pathway.[12]

Quantitative Data Presentation

The following tables summarize key quantitative data from studies utilizing 13C labeled sugar alcohols and related compounds.

| Tracer | Application | Key Finding | Quantitative Data | Reference |

| [13C6]Mannitol | Blood-Brain Barrier Permeability | Quantification of BBB permeability in mice. | Brain uptake clearance (Kin) of [13C6]mannitol: 0.19 ± 0.04 µL/(g*min) | [8] |

| Xylitol (unlabeled) | Gut Microbiota Modulation | Alteration of gut microbial composition in mice fed a high-fat diet. | Relative abundance of Firmicutes: increased by ~15%; Relative abundance of Bacteroidetes: decreased by ~10% | [4][5] |

| Erythritol (unlabeled) | Metabolism in Humans | Dose-dependent absorption and metabolization to erythronate. | Plasma Cmax of erythritol after 50g dose: 485 ± 54 µg/mL; Plasma Cmax of erythronate after 50g dose: 3.2 ± 0.3 µg/mL | [13] |

| [U-13C]Glucose | Glioblastoma Metabolism | Tracing glucose metabolism in human brain tumors in vivo. | Lactate 13C enrichment: 15-30%; Glutamate 13C enrichment: 10-25% | [14] |

Experimental Protocols

This section provides detailed methodologies for key experiments involving 13C labeled sugar alcohols.

Synthesis of [U-13C6]Sorbitol

The chemical synthesis of [U-13C6]sorbitol is primarily achieved through the reduction of a uniformly 13C-labeled hexose, such as D-glucose-13C6.[12]

Materials:

-

D-Glucose-13C6

-

Sodium borohydride (NaBH4)

-

Ethanol

-

Water

-

Dowex 50W-X8 resin (H+ form)

Procedure:

-

Dissolve D-Glucose-13C6 in water.

-

Slowly add a solution of sodium borohydride in ethanol to the glucose solution while stirring at room temperature.

-

Continue stirring for 2-3 hours.

-

Acidify the reaction mixture with Dowex 50W-X8 resin to decompose the excess NaBH4 and borate complexes.

-

Filter the resin and wash with water.

-

Evaporate the filtrate to dryness.

-

Co-evaporate the residue with methanol several times to remove boric acid as methyl borate.

-

The resulting white solid is [U-13C6]sorbitol. Purify further by recrystallization from ethanol-water if necessary.

Quantification of [13C6]Mannitol and [13C12]Sucrose for Blood-Brain Barrier Permeability Studies

This protocol is adapted from a validated LC-MS/MS method.[8]

Sample Preparation:

-

Collect blood and brain tissue samples from animals administered with [13C6]mannitol and [13C12]sucrose.

-

For plasma, centrifuge the blood and collect the supernatant.

-

For brain tissue, homogenize in a suitable buffer.

-

Perform protein precipitation on plasma and brain homogenates using a cold organic solvent (e.g., acetonitrile).

-

Centrifuge and collect the supernatant for analysis.

LC-MS/MS Analysis:

-

Liquid Chromatography: Use a hydrophilic interaction liquid chromatography (HILIC) column for separation.

-

Mobile Phase: A gradient of acetonitrile and water with a suitable modifier (e.g., ammonium formate).

-

Mass Spectrometry: A triple quadrupole mass spectrometer operating in negative ion mode with multiple reaction monitoring (MRM).

-

MRM Transitions:

-

[13C6]Mannitol: Monitor the transition from the deprotonated molecule [M-H]- to a specific product ion.

-

[13C12]Sucrose: Monitor the transition from the deprotonated molecule [M-H]- to a specific product ion.

-

-

Quantification: Generate a standard curve using known concentrations of [13C6]mannitol and [13C12]sucrose in the respective matrix (plasma or brain homogenate).

Visualizing Metabolic Pathways and Workflows

The following diagrams, created using the DOT language, illustrate key concepts discussed in this guide.

References

- 1. Mammalian metabolism of erythritol: a predictive biomarker of metabolic dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 13c-Metabolic Flux Analysis of the Pentose Phosphate Pathway Using GC-MS Analysis of RNA and Glycogen | AIChE [proceedings.aiche.org]

- 4. researchgate.net [researchgate.net]

- 5. Effects of Consuming Xylitol on Gut Microbiota and Lipid Metabolism in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Xylitol Affects the Intestinal Microbiota and Metabolism of Daidzein in Adult Male Mice [mdpi.com]

- 7. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]

- 8. LC–MS/MS-based in vitro and in vivo investigation of blood–brain barrier integrity by simultaneous quantitation of mannitol and sucrose - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. ttu-ir.tdl.org [ttu-ir.tdl.org]

- 11. Metabolic response of glioblastoma cells associated with glucose withdrawal and pyruvate substitution as revealed by GC-MS - PMC [pmc.ncbi.nlm.nih.gov]

- 12. D-Sorbitol-13C6 | 121067-66-1 | Benchchem [benchchem.com]

- 13. mdpi.com [mdpi.com]

- 14. Metabolism of [U-13C]glucose in Human Brain Tumors In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Quantification of Galactitol in Biological Matrices using Isotope Dilution GC-MS with Dulcitol-13C-1

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Galactosemia is an inborn error of galactose metabolism that leads to the accumulation of toxic metabolites, including galactitol (dulcitol). The quantification of galactitol in biological samples such as urine, plasma, and red blood cells is crucial for the diagnosis and monitoring of dietary therapy in patients with galactosemia.[1][2] Gas chromatography-mass spectrometry (GC-MS) is a highly sensitive and specific method for the determination of galactitol levels.[1][3] This application note provides a detailed protocol for the quantification of galactitol using a stable isotope dilution method with Dulcitol-13C-1 as the internal standard. The use of an isotopically labeled internal standard ensures high accuracy and precision by correcting for variations during sample preparation and analysis.[2][4]

The protocol describes the preparation of trimethylsilyl (TMS) derivatives of galactitol prior to GC-MS analysis.[2][4] This derivatization step increases the volatility of the sugar alcohol, making it amenable to gas chromatography.

Signaling Pathway

In individuals with deficiencies in the primary galactose metabolism pathway (Leloir pathway), galactose is alternatively reduced to galactitol by aldose reductase. This accumulation of galactitol is a key pathogenic event in galactosemia.

Caption: Alternative pathway of galactose metabolism leading to galactitol formation.

Experimental Workflow

The overall experimental workflow for the quantification of galactitol by GC-MS is depicted below. The process involves sample preparation, derivatization, GC-MS analysis, and data processing.

Caption: Experimental workflow for galactitol quantification.

Quantitative Data Summary

The following tables summarize representative quantitative data for galactitol in different biological matrices from healthy individuals and patients with galactosemia.

Table 1: Urinary Galactitol Levels

| Population | Age Group | Galactitol Concentration (mmol/mol Creatinine) | Reference |

| Normal | < 1 year | 8 - 107 | [4] |

| Normal | > 6 years | 2 - 5 | [4] |

| Galactosemic | < 1 year | 397 - 743 | [4] |

| Galactosemic | > 6 years | 125 - 274 | [4] |

| Normal (Age-related ranges) | 0 - 3 months | ≤85 µmol/mmol creatinine | [1] |

| 4 - 11 months | ≤68 µmol/mmol creatinine | [1] | |

| 1 - 2 years | ≤29 µmol/mmol creatinine | [1] | |

| 3 - 6 years | ≤23 µmol/mmol creatinine | [1] | |

| 7 - 15 years | ≤9 µmol/mmol creatinine | [1] | |

| > 15 years | ≤4 µmol/mmol creatinine | [1] |

Table 2: Plasma Galactitol Levels

| Population | Galactitol Concentration (µmol/L) | Reference |

| Normal Subjects | Not detectable | [5][6] |

| Galactosemic (Q188R mutation) | 11.63 ± 0.46 | [5][6] |

| Galactosemic (Other mutations) | 10.85 ± 1.38 | [5][6] |

Table 3: Red Blood Cell (RBC) Galactitol Levels

| Population | Galactitol Concentration (µmol/L) | Reference |

| Non-galactosemic | 0.29 - 1.29 | [2] |

| Galactosemic (on diet) | 3.54 - 8.81 | [2] |

Detailed Experimental Protocol

This protocol is based on established methods for the quantification of galactitol in biological fluids.[2][4]

Materials and Reagents

-

Galactitol standard

-

Dulcitol-13C-1 (Internal Standard)

-

Pyridine

-

N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

-

Methanol

-

Acetonitrile

-

Ultrapure water

-

Biological matrix (urine, plasma, or red blood cells)

-

Centrifuge tubes

-

GC-MS vials with inserts

-

Heating block or oven

-

Vortex mixer

-

Centrifuge

Procedure

1. Sample Preparation

-

Urine:

-

Thaw frozen urine samples at room temperature.

-

Vortex to ensure homogeneity.

-

Centrifuge at 13,000 x g for 5 minutes to pellet any precipitate.

-

Use the supernatant for the subsequent steps.

-

-

Plasma:

-

Collect blood in heparinized or EDTA tubes and centrifuge to separate plasma.

-

To 100 µL of plasma, add 400 µL of ice-cold acetonitrile to precipitate proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 13,000 x g for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a clean tube.

-

-

Red Blood Cells (RBCs):

-

After separating plasma, wash the RBC pellet three times with cold phosphate-buffered saline (PBS).

-

Lyse the RBCs by adding an equal volume of ice-cold ultrapure water.

-

Perform protein precipitation as described for plasma.

-

2. Internal Standard Spiking and Evaporation

-

To a specific volume of the prepared sample (e.g., 50 µL of urine supernatant or 100 µL of deproteinized plasma/RBC extract), add a known amount of Dulcitol-13C-1 internal standard solution.

-

Evaporate the samples to dryness under a stream of nitrogen or in a vacuum concentrator at 40-50°C.

3. Derivatization

-

To the dried residue, add 50 µL of pyridine and 50 µL of BSTFA with 1% TMCS.

-

Cap the tubes tightly and vortex for 1 minute.

-

Incubate at 60-80°C for 30-60 minutes to ensure complete derivatization.

-

After incubation, allow the samples to cool to room temperature.

-

Transfer the derivatized sample to a GC-MS vial with an insert for analysis.

4. GC-MS Analysis

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer.

-

GC Column: A non-polar or medium-polarity column, such as a 5% phenylmethylsiloxane column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm), is suitable for separating the TMS derivatives.

-

Injector:

-

Temperature: 250°C

-

Injection Volume: 1 µL

-

Mode: Splitless

-

-

Oven Temperature Program:

-

Initial Temperature: 100°C, hold for 1 minute.

-

Ramp: Increase to 280°C at a rate of 10°C/minute.

-

Final Hold: Hold at 280°C for 5 minutes.

-

-

Mass Spectrometer:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Acquisition Mode: Selected Ion Monitoring (SIM).

-

Ions to Monitor:

-

Galactitol-TMS derivative: Monitor characteristic ions.

-

Dulcitol-13C-1-TMS derivative: Monitor the corresponding isotopologue ions.

-

-

5. Data Analysis and Quantification

-

Integrate the peak areas for the selected ions of both endogenous galactitol and the Dulcitol-13C-1 internal standard.

-

Calculate the ratio of the peak area of the analyte to the peak area of the internal standard.

-

Prepare a calibration curve using known concentrations of galactitol standard spiked with a constant amount of the internal standard.

-

Determine the concentration of galactitol in the samples by interpolating the peak area ratios from the calibration curve.

Method Performance

The performance of this method should be validated by assessing linearity, limit of detection (LOD), limit of quantification (LOQ), precision, and accuracy. Based on published data, similar methods have demonstrated good linearity and precision.[4][5] For instance, linearity for galactitol has been reported in the range of 1 to 20 µmol/L in plasma with a coefficient of variation of less than 3%.[5] For urine, linearity has been shown up to 200 nmol with intra- and inter-assay imprecision ranging from 2.1-6.7%.[4] The lower limit of detection in urine has been reported as 1.1 nmol.[4]

Conclusion

The described isotope dilution GC-MS method provides a robust and reliable approach for the quantitative analysis of galactitol in various biological matrices. The use of a stable isotope-labeled internal standard, Dulcitol-13C-1, ensures high accuracy and reproducibility, making this protocol well-suited for research applications in the study and management of galactosemia.

References

- 1. Urinary galactitol quantitation by gas chromatography–mass spectrometry for the diagnosis of galactosemia - Clinical Laboratory int. [clinlabint.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Urinary galactitol and galactonate quantified by isotope-dilution gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Plasma galactose and galactitol concentration in patients with galactose-1-phosphate uridyltransferase deficiency galactosemia: determination by gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Application of Dulcite-13C-1 in NMR-Based Metabolomics

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique in metabolomics, enabling the identification and quantification of metabolites in biological samples. The use of stable isotope-labeled compounds, such as Dulcite-13C-1 (also known as Galactitol-1-13C), significantly enhances the capabilities of NMR-based metabolomics. This document provides detailed application notes and protocols for the utilization of this compound as both a metabolic tracer and an internal standard for quantitative analysis. Dulcitol is a sugar alcohol formed from the reduction of galactose, a key pathway in certain metabolic disorders.[1][2] The 13C label allows for unambiguous tracking and quantification, providing valuable insights into metabolic fluxes and absolute metabolite concentrations.

Key Applications

This compound can be employed in two primary applications in NMR-based metabolomics:

-

Metabolic Tracer: To investigate the flux through the polyol pathway, particularly the activity of aldose reductase which converts galactose to dulcitol. This is highly relevant in studying the pathophysiology of diseases like galactosemia.[1][3]

-

Internal Standard for Quantification (qNMR): For the absolute quantification of metabolites in biological samples where dulcitol is not an endogenous component or is present at negligible levels. The 13C-label provides a distinct signal that does not overlap with other metabolite signals in the 1H or 13C NMR spectrum.[4][5]

Data Presentation: Quantitative Analysis

The following tables summarize hypothetical quantitative data that could be obtained from the applications of this compound.

Table 1: Quantification of Aldose Reductase Activity using this compound as a Tracer

This table illustrates the quantification of dulcitol and related metabolites in cell culture experiments designed to assess aldose reductase activity under normal and high galactose conditions.

| Metabolite | Condition | Mean Concentration (µM) | Standard Deviation (µM) | % 13C Enrichment of Dulcitol |

| Galactose | Normal | 50 | 5 | N/A |

| Galactose | High Galactose | 5000 | 250 | N/A |

| Dulcitol-13C-1 | Normal | Below Limit of Detection | N/A | N/A |

| Dulcitol-13C-1 | High Galactose | 150 | 15 | 99% |

| Glucose | Normal | 5000 | 200 | N/A |

| Glucose | High Galactose | 4800 | 210 | N/A |

| Lactate | Normal | 1200 | 110 | N/A |

| Lactate | High Galactose | 1500 | 130 | N/A |

Table 2: Absolute Quantification of Key Metabolites in Urine using this compound as an Internal Standard

This table demonstrates the use of this compound for the absolute quantification of selected metabolites in urine samples from a control and a diseased cohort.

| Metabolite | Control Group (Mean Conc. µM ± SD) | Diseased Group (Mean Conc. µM ± SD) | p-value |

| This compound (Internal Standard) | 1000 ± 15 | 1000 ± 18 | N/A |

| Creatinine | 8500 ± 1200 | 7900 ± 1100 | 0.045 |

| Lactate | 150 ± 35 | 450 ± 80 | <0.001 |

| Alanine | 350 ± 60 | 280 ± 50 | 0.021 |

| Succinate | 50 ± 15 | 120 ± 25 | <0.001 |

| Citrate | 450 ± 90 | 250 ± 60 | 0.005 |

Experimental Protocols

Protocol 1: Tracing the Polyol Pathway using this compound

This protocol describes the use of this compound to monitor the activity of the aldose reductase pathway in a cell culture model.

1. Cell Culture and Isotope Labeling: a. Culture cells (e.g., human lens epithelial cells) to 80% confluency in standard growth medium. b. Prepare labeling medium: glucose-free DMEM supplemented with 10% dialyzed fetal bovine serum, 1 mM pyruvate, 2 mM glutamine, and either 5 mM D-glucose (control) or 5 mM D-glucose + 5 mM [1-13C]galactose. c. Wash cells twice with PBS and incubate with the labeling medium for 24 hours.

2. Metabolite Extraction: a. Aspirate the labeling medium and wash the cells three times with ice-cold PBS. b. Quench metabolism by adding 1 mL of ice-cold 80% methanol. c. Scrape the cells and transfer the cell suspension to a microcentrifuge tube. d. Vortex for 1 minute and incubate at -80°C for 20 minutes. e. Centrifuge at 14,000 x g for 10 minutes at 4°C. f. Transfer the supernatant (polar metabolites) to a new tube and dry using a vacuum concentrator.

3. NMR Sample Preparation: a. Reconstitute the dried metabolite extract in 600 µL of NMR buffer (e.g., 100 mM phosphate buffer in D2O, pH 7.4) containing a known concentration of an internal standard for chemical shift referencing (e.g., 0.5 mM DSS). b. Transfer the solution to a 5 mm NMR tube.

4. NMR Data Acquisition: a. Acquire 1D 1H and 1D 13C{1H} NMR spectra on a high-field NMR spectrometer (e.g., 600 MHz or higher). b. For 1D 1H, use a water suppression pulse sequence (e.g., presaturation). c. For 1D 13C, use proton decoupling to obtain sharp singlets. Key signals for dulcitol appear around 66-73 ppm.[4]

5. Data Processing and Analysis: a. Process the NMR spectra using appropriate software (e.g., MestReNova, TopSpin). b. Identify the signals corresponding to this compound by their characteristic chemical shifts and the presence of 13C satellites in the 1H spectrum. The primary 13C-labeled carbon will show a distinct signal in the 13C spectrum. c. Quantify the concentration of this compound and other metabolites by integrating the corresponding NMR signals relative to the internal standard. d. Calculate the percent 13C enrichment of dulcitol.

Protocol 2: Absolute Quantification of Metabolites using this compound as an Internal Standard

This protocol details the use of this compound as an internal standard for the absolute quantification of metabolites in a biological fluid like urine. This application is suitable for biological systems where dulcitol is not an endogenous metabolite.

1. Sample Preparation: a. Thaw frozen urine samples at 4°C. b. Centrifuge at 10,000 x g for 10 minutes at 4°C to remove particulate matter. c. Prepare an internal standard stock solution of this compound in D2O at a high concentration (e.g., 100 mM). d. Prepare the NMR sample by mixing 540 µL of the urine supernatant with 60 µL of a buffer solution (e.g., 1 M phosphate buffer, pH 7.4, in D2O) containing a known concentration of the this compound internal standard to achieve a final concentration of 1 mM.

2. NMR Data Acquisition: a. Acquire a quantitative 1D 1H NMR spectrum. b. Key parameters for quantitative NMR (qNMR):

- Use a 90° pulse angle.

- Set the relaxation delay (D1) to at least 5 times the longest T1 relaxation time of the signals of interest and the internal standard (typically 20-30 seconds).

- Acquire a sufficient number of scans to achieve a high signal-to-noise ratio (>250:1 for accurate integration). c. Acquire a 1D 13C{1H} NMR spectrum to confirm the signal of this compound.

3. Data Processing and Quantification: a. Process the 1H NMR spectrum with careful phasing and baseline correction. b. Integrate the well-resolved signal of this compound (e.g., the triplet at ~3.96 ppm) and the signals of the metabolites of interest. c. Calculate the concentration of each metabolite using the following formula:

Visualizations

Diagram 1: Polyol Pathway and the Role of this compound

Caption: Metabolic conversion of Galactose to Dulcitol via the Polyol Pathway.

Diagram 2: Experimental Workflow for qNMR with Internal Standard

Caption: Workflow for absolute quantification using an internal standard.

Diagram 3: Logical Relationship for Use of this compound

Caption: Decision logic for applying this compound in metabolomics.

References

- 1. Human Metabolome Database: 1H NMR Spectrum (1D, 600 MHz, D2O, predicted) (HMDB0000107) [hmdb.ca]

- 2. Galactitol | C6H14O6 | CID 11850 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. An overview of methods using 13C for improved compound identification in metabolomics and natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 4. iovs.arvojournals.org [iovs.arvojournals.org]

- 5. researchgate.net [researchgate.net]

Application Notes and Protocols for Galactitol Measurement by Isotope Dilution Mass Spectrometry

For Researchers, Scientists, and Drug Development Professionals

Introduction

Galactitol is a sugar alcohol that accumulates in individuals with galactosemia, an inborn error of galactose metabolism. The measurement of galactitol is a critical biomarker for the diagnosis and monitoring of this condition. Isotope Dilution Mass Spectrometry (IDMS) is the gold standard for the accurate quantification of galactitol in various biological matrices. This document provides detailed application notes and protocols for the measurement of galactitol using Gas Chromatography-Mass Spectrometry (GC-MS), a widely established IDMS method.

Elevated levels of galactitol are a key indicator of galactosemia, a genetic disorder characterized by the inability to properly metabolize galactose.[1] This accumulation can lead to serious health issues, including liver failure, cataracts, and developmental delays.[2][3] Therefore, precise and reliable measurement of galactitol is essential for early diagnosis, monitoring dietary therapy, and in the development of new therapeutic agents.

Principle of Isotope Dilution Mass Spectrometry

Isotope Dilution Mass Spectrometry is a quantitative analytical technique that utilizes a known amount of an isotopically labeled version of the analyte as an internal standard. This "spiked" internal standard is chemically identical to the analyte of interest but has a different mass due to the isotopic enrichment. By measuring the ratio of the signal from the naturally occurring analyte to the isotopically labeled internal standard, the concentration of the analyte in the sample can be accurately determined. This method corrects for sample loss during preparation and variations in instrument response, leading to high precision and accuracy.

References

Application Notes and Protocols for In Vivo Studies with Dulcite-13C-1

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dulcite-13C-1, also known as Galactitol-1-13C, is a stable isotope-labeled sugar alcohol. It serves as a powerful tool for in vivo metabolic research, particularly in studies related to galactosemia and the polyol pathway. In healthy individuals, galactose is primarily metabolized through the Leloir pathway. However, in individuals with galactosemia, a genetic disorder characterized by the inability to properly metabolize galactose, the sugar is alternatively reduced to dulcitol (galactitol) by aldose reductase.[1][2][3] The accumulation of dulcitol in various tissues, such as the lens of the eye, nerves, and kidneys, is a key contributor to the long-term complications of this disease, including cataracts, neurological damage, and renal dysfunction.[1][4]

The use of this compound as a tracer allows researchers to non-invasively track the in vivo distribution, accumulation, and potential metabolic fate of this sugar alcohol. By tracing the 13C label, investigators can gain insights into the kinetics of dulcitol in different tissues, assess the efficacy of potential therapeutic interventions aimed at reducing dulcitol accumulation, and explore any minor, previously uncharacterized metabolic pathways.

These application notes provide a comprehensive overview and detailed protocols for designing and conducting in vivo studies using this compound in animal models of galactosemia.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the metabolic context of dulcitol and a general workflow for in vivo studies using this compound.

References

- 1. Neonatal GALT gene replacement offers metabolic and phenotypic correction through early adulthood in a rat model of classic galactosemia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A galactose‐1‐phosphate uridylyltransferase‐null rat model of classic galactosemia mimics relevant patient outcomes and reveals tissue‐specific and longitudinal differences in galactose metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Galactitol in galactosemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | Brain function in classic galactosemia, a galactosemia network (GalNet) members review [frontiersin.org]

Application Notes and Protocols for Dulcite-13C-1 Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dulcitol (also known as galactitol) is a sugar alcohol that can accumulate in tissues in individuals with galactosemia, an inherited metabolic disorder. The quantification of dulcitol is crucial for the diagnosis and monitoring of this condition. Stable isotope dilution analysis, utilizing Dulcite-13C-1 as an internal standard, coupled with mass spectrometry offers a highly accurate and sensitive method for this purpose. This document provides detailed application notes and protocols for the sample preparation and analysis of this compound.

The analytical workflow for this compound quantification from biological matrices such as plasma, serum, or urine typically involves sample preparation to isolate the analyte, derivatization to enhance its volatility for gas chromatography (GC), and subsequent analysis by mass spectrometry (MS). The use of a stable isotope-labeled internal standard like this compound is critical for correcting for analyte losses during sample processing and for variations in instrument response, thereby ensuring high accuracy and precision.[1][2][3]

Analytical Techniques

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust and widely used technique for the analysis of sugar alcohols like dulcitol.[4] Due to their low volatility, derivatization is a necessary step to convert them into more volatile compounds suitable for GC analysis.[5] Common derivatization methods include trimethylsilylation (TMS) and acetylation.[2][4]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is another powerful technique that can be employed for the analysis of sugar alcohols.[6][7] While it may not always require derivatization, the choice between GC-MS and LC-MS/MS will depend on the specific requirements of the assay, available instrumentation, and the sample matrix.

Data Presentation

The following tables summarize representative quantitative data for methods analogous to this compound analysis, primarily focusing on its isomer, galactitol, using stable isotope dilution GC-MS.

Table 1: Representative Performance Characteristics of a GC-MS Method for Sugar Alcohol Analysis

| Parameter | Value | Reference |

| Linearity Range | 2.5 - 330 µmol/L | [4] |

| Linearity (R²) | 0.944 | [4] |

| Lower Limit of Detection (LOD) | 3 µmol/L | [4] |

| Lower Limit of Quantification (LOQ) | 9 µmol/L | [4] |

| Intra-assay Precision (CV%) | 1.41 - 6.22% | [4] |

| Inter-assay Precision (CV%) | 2.54 - 17.04% | [4] |

| Recovery | >90% | [8] |

Table 2: Comparison of Derivatization Techniques for GC-MS Analysis

| Derivatization Method | Reagents | Key Advantages | Key Considerations | Reference |

| Trimethylsilylation (TMS) | BSTFA, MSTFA, TMCS | Good volatility, widely used for metabolomics.[5][9] | Derivatives can be sensitive to moisture.[10] | [2][3][5] |

| Acetylation | Acetic Anhydride, Pyridine | Stable derivatives. | Can be a more complex procedure. | [1][4] |

Experimental Protocols